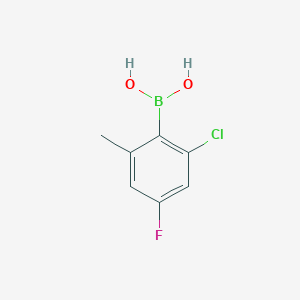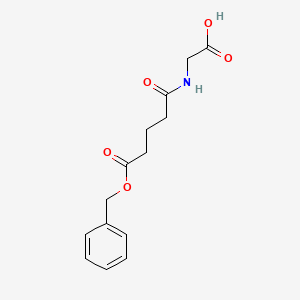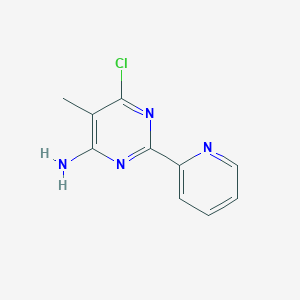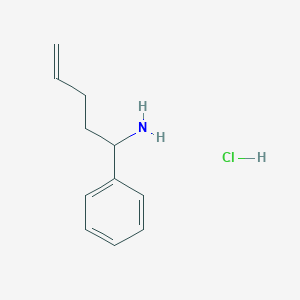![molecular formula C13H13FN2O2 B1485106 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097965-50-7](/img/structure/B1485106.png)
3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Vue d'ensemble
Description
3-(1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl)propanoic acid, or 2-FPP, is a synthetic organic compound that has been studied for its potential applications in the fields of medicine and science. It is a member of the pyrazole family of compounds, which are characterized by the presence of three nitrogen atoms in a five-membered ring. 2-FPP has been studied for its ability to act as an inhibitor of enzymes, such as cyclooxygenase, and for its potential to be used as a drug target. In addition, 2-FPP has been studied for its potential to act as a fluorescent probe for the detection of certain biomolecules.
Applications De Recherche Scientifique
Pharmaceutical Research: Antiviral Agents
This compound has shown potential as a precursor in the synthesis of antiviral agents. Derivatives of similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the fluorophenyl group could be pivotal in the compound’s interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The pyrazole moiety is known for its anti-inflammatory properties. As such, this compound could be instrumental in the design of new anti-inflammatory medications. Its structural features may allow it to act on specific inflammatory pathways, providing a targeted approach to treatment .
Oncology: Anticancer Compound Development
Compounds with similar indole and pyrazole structures have been explored for their anticancer activities. The unique combination of functional groups in 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid may offer a new avenue for the development of oncology drugs, particularly in the synthesis of small-molecule inhibitors that can target specific cancer cells .
Neurological Disorders: Neuroprotective Effects
Research into neuroprotective drugs often investigates compounds with anti-inflammatory and antioxidant properties. The structural complexity of this compound suggests potential applications in protecting neuronal cells from oxidative stress and inflammation, which are common pathological factors in neurodegenerative diseases .
Material Science: Organic Semiconductor Synthesis
The aromatic structure of this compound, combined with its potential for various substitutions, makes it a candidate for the synthesis of organic semiconductors. These materials are crucial in the development of flexible electronics and photovoltaic cells .
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives, such as indole-3-acetic acid, play a significant role as plant hormones. The structural similarity suggests that 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be modified to mimic or influence the activity of natural plant growth regulators, offering a synthetic alternative for agricultural applications .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound can serve as a standard or reference material in chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .
Chemical Education: Synthetic Chemistry Training
This compound’s synthesis involves multiple steps that require a variety of chemical reactions, making it an excellent teaching tool for advanced synthetic chemistry techniques in educational settings .
Mécanisme D'action
Target of Action
The specific targets of a compound depend on its structure and functional groups. Compounds with a pyrazole ring, like the one in “3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid”, are often found in drugs and have been shown to bind with high affinity to multiple receptors .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, compounds bind to their target, causing a conformational change that affects the target’s function. The fluorophenyl group in the compound could potentially increase its binding affinity to its target .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of the fluorophenyl and pyrazole groups could potentially affect these properties, but without specific studies, it’s hard to say exactly how .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. The fluorine atoms in the compound could potentially increase its stability .
Propriétés
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-12-4-2-1-3-11(12)9-16-8-10(7-15-16)5-6-13(17)18/h1-4,7-8H,5-6,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMPZCDZIMHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)

![4-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485025.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)



![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)

![2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485041.png)
